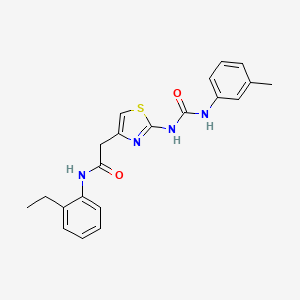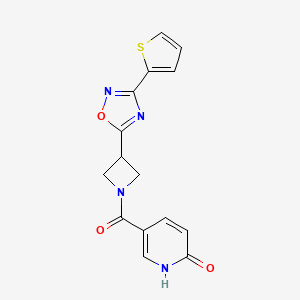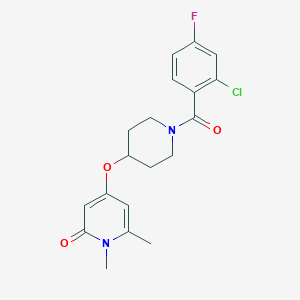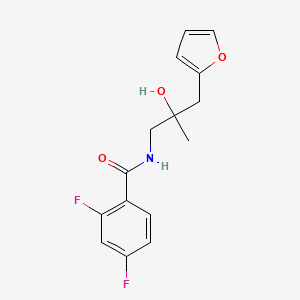![molecular formula C13H9ClF3NO2 B2563097 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline CAS No. 1777120-70-3](/img/structure/B2563097.png)
5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline” is a chemical compound with the molecular formula C13H9ClF3NO2 . It has a molecular weight of 303.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline” is 1S/C13H9ClF3NO2/c14-8-5-6-10 (9 (18)7-8)19-11-3-1-2-4-12 (11)20-13 (15,16)17/h1-7H,18H2 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline” is a yellow to brown liquid . and is stored in a refrigerator . The compound is harmful if swallowed, in contact with skin, or if inhaled .Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives related to 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline plays a crucial role in various scientific research areas, such as the development of rechargeable batteries, electrochromics, and biosensors. These compounds are known for their strong antioxidant and anticancer activities. The derivatives undergo electrochemical studies to understand their redox mechanism, which is vital for applications in biosensing and battery technologies. Computational chemistry further supports these findings, offering insights into their behavior under different conditions (Shahzad et al., 2014).
Environmental and Health Impact Studies
Research on chlorinated phenols, closely related to 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline, focuses on their environmental and health impacts. These studies are significant for understanding how such compounds, when released into the environment, can affect ecosystems and human health. For instance, triclosan, a widely used biocide with a structure similar to chlorinated anilines, has been studied for its degradation in surface waters and its transformation into potentially harmful byproducts. Such research underscores the importance of monitoring and managing the environmental presence of these compounds to mitigate their impacts (Tixier et al., 2002).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of compounds like triclosan, which shares functional groups with 5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline, have been utilized in a wide range of consumer products. Understanding the molecular basis of these activities, particularly the inhibition mechanisms against target enzymes in microbial lipid biosynthesis, is crucial for developing more effective and safer antimicrobial and preservative agents. This research not only contributes to the pharmaceutical and cosmetic industries but also informs regulatory decisions on the use of such compounds (Levy et al., 1999).
Safety And Hazards
The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
properties
IUPAC Name |
5-chloro-2-[2-(trifluoromethoxy)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c14-8-5-6-10(9(18)7-8)19-11-3-1-2-4-12(11)20-13(15,16)17/h1-7H,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXQNGGEFJMAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[2-(trifluoromethoxy)phenoxy]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)


![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)


![[4-Amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B2563026.png)
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide](/img/structure/B2563031.png)

![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2563036.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2563037.png)